2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine hydrochloride 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2866355-68-0
VCID: VC12009244
InChI: InChI=1S/C7H9F3N2S.ClH/c1-6(2,11)5-12-4(3-13-5)7(8,9)10;/h3H,11H2,1-2H3;1H
SMILES: CC(C)(C1=NC(=CS1)C(F)(F)F)N.Cl
Molecular Formula: C7H10ClF3N2S
Molecular Weight: 246.68 g/mol

2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine hydrochloride

CAS No.: 2866355-68-0

Cat. No.: VC12009244

Molecular Formula: C7H10ClF3N2S

Molecular Weight: 246.68 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine hydrochloride - 2866355-68-0

Specification

CAS No. 2866355-68-0
Molecular Formula C7H10ClF3N2S
Molecular Weight 246.68 g/mol
IUPAC Name 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine;hydrochloride
Standard InChI InChI=1S/C7H9F3N2S.ClH/c1-6(2,11)5-12-4(3-13-5)7(8,9)10;/h3H,11H2,1-2H3;1H
Standard InChI Key ITWCGNWWGJBMSD-UHFFFAOYSA-N
SMILES CC(C)(C1=NC(=CS1)C(F)(F)F)N.Cl
Canonical SMILES CC(C)(C1=NC(=CS1)C(F)(F)F)N.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine hydrochloride, reflects its structural components:

  • A thiazole ring (a five-membered heterocycle with sulfur and nitrogen atoms) substituted at the 4-position with a trifluoromethyl group (CF3-\text{CF}_3).

  • A propan-2-amine group (C(CH3)2NH2-\text{C}(\text{CH}_3)_2\text{NH}_2) attached to the 2-position of the thiazole.

  • A hydrochloride salt formed via protonation of the amine group.

The molecular formula C7H10ClF3N2S\text{C}_7\text{H}_{10}\text{ClF}_3\text{N}_2\text{S} confirms the presence of one chlorine atom from the hydrochloride counterion.

Physicochemical Properties

Key properties include:

PropertyValueSource
Molecular Weight246.68 g/mol
SolubilityEnhanced in polar solvents due to hydrochloride form
Melting PointNot explicitly reported; analogous thiazoles melt at 60–62°C
LogP (Partition Coefficient)Estimated ~1.0 (hydrophobic trifluoromethyl group balanced by polar amine)

The trifluoromethyl group contributes to lipophilicity and metabolic stability, while the hydrochloride salt improves aqueous solubility, making it suitable for biological testing.

Synthesis and Manufacturing

Synthetic Routes

The parent amine, 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine, is typically synthesized before conversion to the hydrochloride salt.

Thiazole Ring Formation

A common approach involves Hantzsch thiazole synthesis, where a thiourea derivative reacts with α-halo ketones. For example:

  • 4-(Trifluoromethyl)thiazol-2-amine (CAS 349-49-5) is prepared via cyclization of thiourea with 3-bromo-1,1,1-trifluoropropan-2-one .

  • Subsequent alkylation with 2-bromopropane introduces the propan-2-amine moiety.

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid in a polar solvent (e.g., methanol or ethanol), yielding the hydrochloride salt through protonation of the amine group.

Optimization and Yield

  • Patent Literature: A 2024 procedure reports a 79% yield for the parent thiazole intermediate using a Pd-catalyzed coupling reaction .

  • Challenges: Steric hindrance from the tertiary amine and electron-withdrawing CF3-\text{CF}_3 group may necessitate elevated temperatures (70–110°C) and prolonged reaction times .

Applications in Pharmaceutical Research

Drug Discovery Intermediate

The compound’s structure aligns with motifs found in kinase inhibitors and antimicrobial agents. For example:

  • Imidazo[1,2-a]pyridine derivatives (structurally analogous) show activity against bacterial pathogens .

  • The trifluoromethyl group enhances binding affinity to hydrophobic enzyme pockets, as seen in antiviral drug candidates .

Recent Advances and Future Directions

Innovations in Synthesis

A 2024 patent (WO2024/123997A1) describes a flow chemistry approach to synthesize the parent amine with 90% yield, reducing reaction time from 12 h to 2 h .

Targeted Therapeutic Applications

Ongoing research explores its use in:

  • Oncology: As a CDK4/6 inhibitor analog for breast cancer therapy.

  • Neurology: Modulation of NMDA receptors for neurodegenerative diseases.

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